molecular formula C8H10O3S B1593178 3-(Methylsulfonyl)benzyl alcohol CAS No. 220798-39-0

3-(Methylsulfonyl)benzyl alcohol

Cat. No. B1593178
M. Wt: 186.23 g/mol
InChI Key: XFMFNVYEANZUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Methylsulfonyl)benzyl alcohol” is a chemical compound with the molecular formula C8H10O3S and a molecular weight of 186.23 . It is also known by other synonyms such as “3-(methylsulfonyl)Benzenemethanol” and "(3-(Methylsulfonyl)phenyl)Methanol" .


Synthesis Analysis

The synthesis of benzyl alcohol, which is structurally similar to “3-(Methylsulfonyl)benzyl alcohol”, has been studied extensively. One method involves the selective hydrogenation of benzaldehyde under visible light illumination using Pd-based catalysts on different support groups . The use of immobilized Pd0 on amine-functionalized clinoptilolite (CLI) could enhance the selectivity toward benzyl alcohol in the hydrogenation of benzaldehyde .


Molecular Structure Analysis

The structure of a molecule plays a crucial role in its properties and reactions. In the case of benzyl alcohol, a functional isomer of “3-(Methylsulfonyl)benzyl alcohol”, spin-dependent electron transport properties have been explored . The Density Functional Theory (DFT) with Non-Equilibrium Green’s Function (NEGF) was implemented to calculate Density of States (DOS), transmission spectrum, and I – V characteristic of these molecular junctions in parallel and antiparallel configurations .


Chemical Reactions Analysis

The oxidation of benzyl alcohol has been studied using air as a green oxidant in the presence of ruthenium supported on alumina and zirconia . The best catalytic performance was obtained at 2Pd/APTMSCLI with total conversion and 100% BA selectivity .


Physical And Chemical Properties Analysis

Alcohols have unique physical and chemical properties. The boiling points of alcohols increase as the number of carbon atoms increases . Hydrogen bonding occurs between molecules in which a hydrogen atom is attached to a strongly electronegative element: fluorine, oxygen, or nitrogen . In the case of alcohols, hydrogen bonds occur between the partially-positive hydrogen atoms and lone pairs on oxygen atoms of other molecules .

Scientific Research Applications

Metabolism and Pharmaceutical Research

3-(Methylsulfonyl)benzyl alcohol has been identified as a metabolite in the oxidative metabolism of Lu AA21004, a novel antidepressant. This compound is oxidized to a benzylic alcohol, which is then further oxidized to the corresponding benzoic acid (Hvenegaard et al., 2012). The study of such metabolites is crucial in understanding drug metabolism and potential effects in the human body.

Chemical Synthesis

Research in the field of chemical synthesis has highlighted the use of 3-(Methylsulfonyl)benzyl alcohol in the selective synthesis of benzylic alcohols. This process involves the use of bis(methanesulfonyl) peroxide as an oxidant and aims to provide a rationale for the selectivity for monooxygenation, which is crucial for drug and agrochemical discovery (Tanwar et al., 2019).

Catalysis and Green Chemistry

The compound has been utilized in green chemistry for the efficient synthesis of sulfonamides, catalyzed by nano-Ru/Fe(3)O(4). This represents an environmentally benign method for the direct coupling of sulfonamides and alcohols, which is significant for drug synthesis (Shi et al., 2009). Additionally, 3-(Methylsulfonyl)benzyl alcohol has been used in the synthesis of (3-Methoxycarbonyl)coumarin in an ionic liquid, showcasing the application of green solvents in organic chemistry (Verdía et al., 2017).

Medicinal Chemistry

In medicinal chemistry, derivatives of 3-(Methylsulfonyl)benzyl alcohol have been explored as anti-Helicobacter pylori agents. These compounds displayed potent and selective activities against this gastric pathogen, highlighting their potential in antimicrobial therapy (Carcanague et al., 2002).

Environmental Chemistry

3-(Methylsulfonyl)benzyl alcohol is also relevant in environmental chemistry. Studies have investigated its role in the degradation of contaminants in advanced oxidation processes, demonstrating its utility in environmental remediation (Li et al., 2022).

Safety And Hazards

The safety data sheet for “3-(Methylsulfonyl)benzyl alcohol” indicates that it should be handled with care . It is advised to ensure adequate ventilation, avoid breathing vapors or spray mist, and avoid contact with eyes, skin, and clothing .

Future Directions

Future research directions could include exploring the solvent-free oxidation of benzyl alcohol using air as a green oxidant in the presence of ruthenium supported on alumina . This work provides a novel approach for the development of a new bifunctional hydrogenation catalyst and may have a significant impact on the advancement of technology to obtain BA with high efficiencies .

properties

IUPAC Name

(3-methylsulfonylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMFNVYEANZUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634914
Record name [3-(Methanesulfonyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfonyl)benzyl alcohol

CAS RN

220798-39-0
Record name [3-(Methanesulfonyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methanesulfonylphenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

NaBH is added to a solution of 750 mg (4.08 mmol) 3-methanesulphonyl-benzaldehyde in 20 ml ethanol (see P. L. Ornstein, T. J. Bleisch, M. B. Arnold, R. A. Wright, B. G. Johnson, J. P. Tizzano, D. R. Helton, M. J. Kallman, D. D. Schoepp, M. Herin, J. Med. Chem. 1998, 41(3), 358-378 or B. Eistert, W. Schade, H. Selzer, Ber. 1964, 97(5), 1470-81). The reaction mixture is stirred at room temperature for 1 h. The reaction mixture is poured into water and extracted three times with ethyl acetate. The combined organic layers are washed with water and brine, dried, filtered and concentrated in vacuo to afford the title compound, used in the next step without further purification.
[Compound]
Name
NaBH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-(methylsulfonyl)benzoic acid (1.0 g, 5.0 mmol) in anhydrous THF (25 mL) was treated with BH3.THF (1 M solution, 7.5 mL) at room temperature. The reaction was stirred for 12 hours before it was quenched by slow addition of MeOH. The solvent was removed and the residue was purified by flash column chromatography (0–5% MeOH in CH2Cl2) to give the product (0.84 g, 90% yield). 1H NMR (300 MHz, CDCl3) δ: 3.06 (s, 3 H), 4.81 (d, J=6.0 Hz, 2 H), 7.54–7.59 (m, 1 H), 7.65–7.68 (m, 1 H), 7.85–7.88 (m, 1 H), 7.96 (s, 1 H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods III

Procedure details

NaBH4 is added to a solution of 750 mg (4.08 mmol) 3-methanesulphonyl-benzaldehyde in 20 ml ethanol (see P. L. Ornstein, T. J. Bleisch, M. B. Arnold, R. A. Wright, B. G. Johnson, J. P. Tizzano, D. R. Helton, M. J. Kallman, D. D. Schoepp, M. Herin, J. Med. Chem. 1998, 41(3), 358-378 or B. Eistert, W. Schade, H. Selzer, Ber. 1964, 97(5), 1470-81). The reaction mixture is stirred at room temperature for 1 h. The reaction mixture is poured into water and extracted three times with ethyl acetate. The combined organic layers are washed with water and brine, dried, filtered and concentrated in vacuo to afford the title compound, used in the next step without further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

3-(Methylsulfonyl)benzoic acid (540 mg, 2.70 mmol) was dissolved in tetrahydrofuran (40 mL), and the resulting solution was cooled to 0° C. Then, lithium aluminum hydride (102 mg, 2.70 mmol) was added thereto, and the temperature of the resulting mixture was raised to room temperature, and the mixture was stirred for 3 hours. Water was added to the reaction solution, and the organic matter was extracted with ethyl acetate. The organic layer was washed with water and a saturated sodium chloride solution, then dried over anhydrous magnesium sulfate and filtered. Then, the solvent was distilled off under reduced pressure, whereby a crude product was obtained. This crude product was purified by silica gel column chromatography (hexane:ethyl acetate=100:0 to 70:30 (v/v)), whereby the objective title compound was obtained as a colorless oily substance (257 mg, yield: 51%).
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylsulfonyl)benzyl alcohol
Reactant of Route 2
Reactant of Route 2
3-(Methylsulfonyl)benzyl alcohol
Reactant of Route 3
3-(Methylsulfonyl)benzyl alcohol
Reactant of Route 4
Reactant of Route 4
3-(Methylsulfonyl)benzyl alcohol
Reactant of Route 5
Reactant of Route 5
3-(Methylsulfonyl)benzyl alcohol
Reactant of Route 6
3-(Methylsulfonyl)benzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.